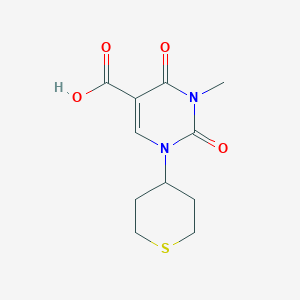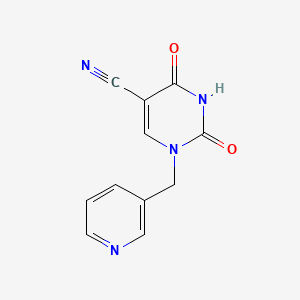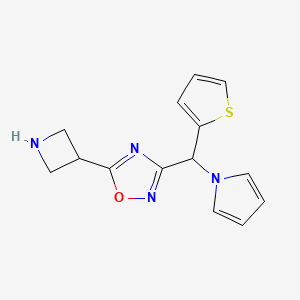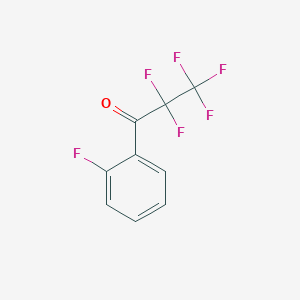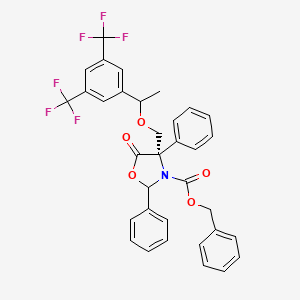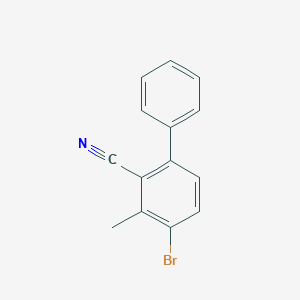
2-Cyano-4-bromo methyl biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-bromo methyl biphenyl is an organic compound with the molecular formula C14H10BrN. It is a key intermediate in the synthesis of sartan drugs, which are widely used as antihypertensive agents due to their high efficacy, good tolerance, and minimal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-bromo methyl biphenyl typically involves the bromination of 4’-methyl-2-cyanobiphenyl. The process includes the following steps :
Bromination Reaction: In a reactor, add halogenated hydrocarbon solvent, 4’-methyl-2-cyanobiphenyl, radical initiator, and brominating agent. The reaction is carried out at approximately 50°C under nitrogen atmosphere.
Filtration and Reaction with Diethyl Phosphite: After the bromination reaction, the solution is cooled to room temperature and filtered. Diethyl phosphite is then added to the filtrate, and the reaction is carried out at around 30°C.
Crystallization: The reaction mixture is concentrated under reduced pressure at about 50°C, followed by crystallization with pure water to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be cost-effective, with high yield and minimal waste .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-bromo methyl biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often used in the presence of ligands and bases.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Products include biphenyl derivatives with extended conjugation.
Scientific Research Applications
2-Cyano-4-bromo methyl biphenyl is primarily used in the synthesis of sartan drugs, which are angiotensin II receptor antagonists used to treat hypertension . It is also used in protein-binding studies of quinoxaline angiotensin II receptor antagonists . Additionally, it serves as an intermediate in the synthesis of various organic compounds in medicinal chemistry and pharmaceutical research.
Mechanism of Action
As an intermediate in the synthesis of sartan drugs, 2-Cyano-4-bromo methyl biphenyl contributes to the formation of compounds that block the angiotensin II receptor. This action prevents the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4’-methyl biphenyl: Another intermediate used in the synthesis of sartan drugs.
4-Bromo-2-cyanobiphenyl: A compound with similar structural features but different reactivity.
Uniqueness
2-Cyano-4-bromo methyl biphenyl is unique due to its specific substitution pattern, which makes it a crucial intermediate in the synthesis of certain sartan drugs. Its bromine atom allows for further functionalization, making it versatile in organic synthesis .
Properties
CAS No. |
1284227-57-1 |
|---|---|
Molecular Formula |
C14H10BrN |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromo-2-methyl-6-phenylbenzonitrile |
InChI |
InChI=1S/C14H10BrN/c1-10-13(9-16)12(7-8-14(10)15)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI Key |
JGVFSTYELULBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


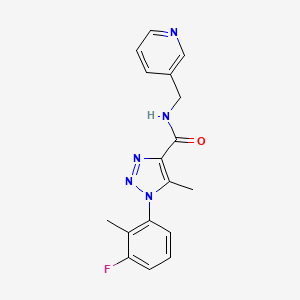

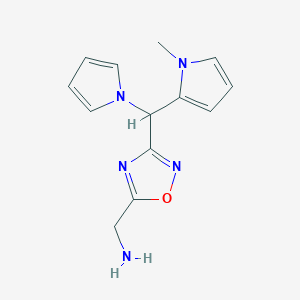
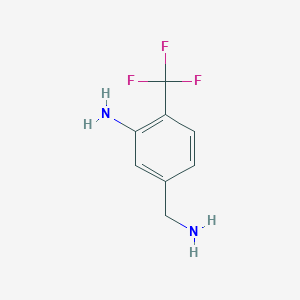

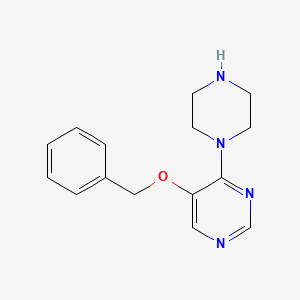
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B14869994.png)
